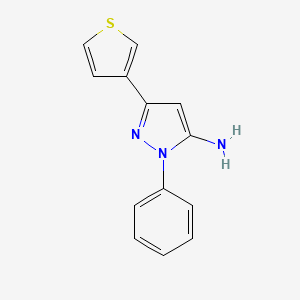
1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
“1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” is a compound that belongs to the pyrazole family, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds . This compound has been synthesized and studied for its anticancer activity .
Synthesis Analysis
The synthesis of this compound involves the oxidation of 1-phenyl-3-thiophen-3-yl-1H-pyrazole-4-carbaldehyde to a carboxylic acid derivative. This is followed by treatment with appropriate amines or phenols in the presence of triethylamine and ethyl chloroformate, which is used as the carboxylate activator .Molecular Structure Analysis
The molecular structure of “1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” was determined by IR, 1H-NMR, and HRMS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include oxidation and amide/ester formation .Physical And Chemical Properties Analysis
The physicochemical properties of the synthesized compounds were evaluated in silico. It was found that all compounds should present good passive oral absorption .Applications De Recherche Scientifique
Anticancer Activity
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: and its derivatives have been studied for their potential anticancer properties. Research indicates that these compounds exhibit growth inhibitory effects on various human cancer cell lines, including MCF7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), Raji (Burkitt’s lymphoma), and HL60 (acute myeloid leukemia) . Notably, Raji and HL60 cells showed increased sensitivity to these compounds, with certain derivatives demonstrating significant growth inhibitory effects, suggesting a promising avenue for the development of new anticancer agents.
Drug Design and Medicinal Chemistry
The synthesis and structural analysis of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine derivatives contribute to the field of medicinal chemistry. The ability of these compounds to inhibit cancer cell growth positions them as potential leads in drug design. Their physicochemical properties, such as good passive oral absorption and drug-likeness values, are evaluated in silico, providing insights into their suitability as oral therapeutic agents .
Enzyme Inhibition
Pyrazole derivatives, including 1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine , are known to inhibit various enzymes that play crucial roles in cell division and cancer progression. This enzyme inhibition is a key mechanism through which these compounds exert their anticancer effects, making them valuable for further research into enzyme-targeted therapies .
Chemotherapy Resistance Research
The resistance of many cancers to chemotherapy is a significant challenge in oncology. The study of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine derivatives provides insights into overcoming this resistance. By understanding the mechanisms through which these compounds affect cancer cells, researchers can develop strategies to counteract resistance and improve the efficacy of chemotherapy treatments .
Biological Activity Profiling
The diverse biological activities of pyrazole derivatives make them subjects of extensive profiling studies1-Phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine and its derivatives are part of this profiling, which aims to catalog their effects across different biological systems and identify potential therapeutic applications beyond cancer treatment .
Pharmacokinetics and Drug Metabolism
Investigating the pharmacokinetics and metabolism of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine derivatives is crucial for their development as drugs. Studies focus on their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for predicting their behavior in the human body and optimizing their therapeutic potential .
Antioxidant Properties
While the primary focus of research on 1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine has been its anticancer activity, there is also interest in exploring its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, and compounds with such properties can have therapeutic benefits in various oxidative stress-related conditions .
Propriétés
IUPAC Name |
2-phenyl-5-thiophen-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13-8-12(10-6-7-17-9-10)15-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTWJZUMWOGOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CSC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



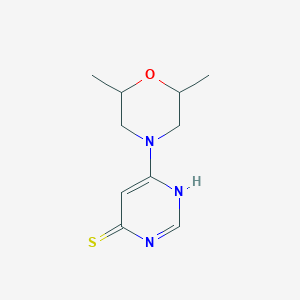
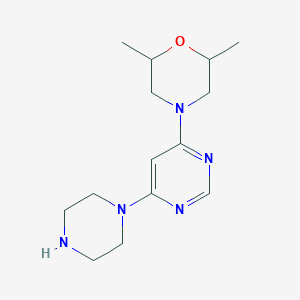
![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)
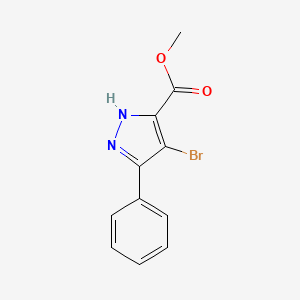
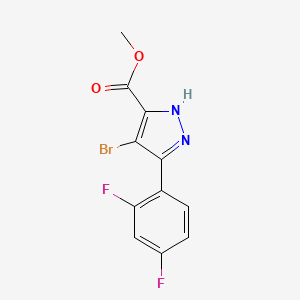
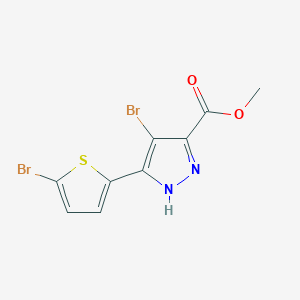
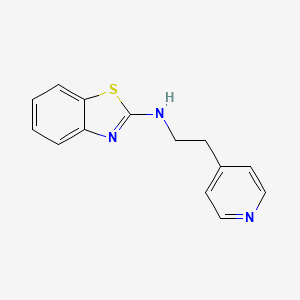
![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)
acetate](/img/structure/B1419927.png)
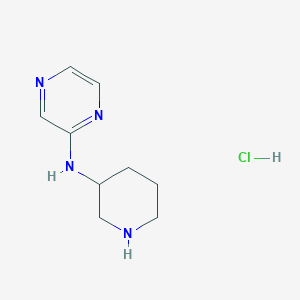
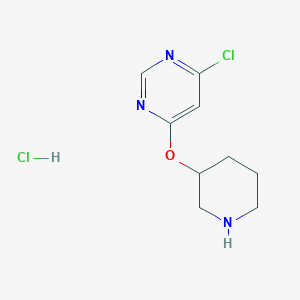
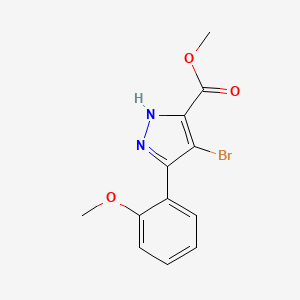
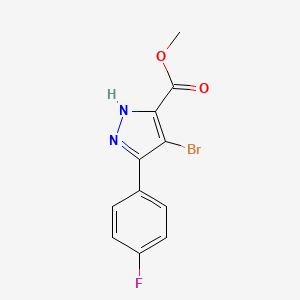
![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)